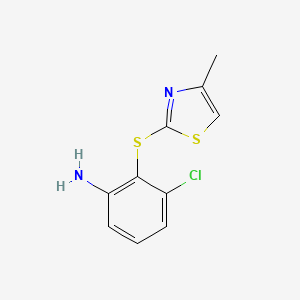
2-(4-メチル-1,3-チアゾール-2-イル)スルファニル-3-クロロアニリン
説明
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline (MTS) is a small molecule compound with a wide range of applications in scientific research. It is an organosulfur compound and a derivative of thiazole, an aromatic heterocyclic compound containing sulfur. MTS is a versatile compound with a range of unique properties and characteristics. It can be used in a variety of applications, from drug discovery to biochemical research.
科学的研究の応用
抗菌作用
2-(4-メチル-1,3-チアゾール-2-イル)スルファニル-3-クロロアニリンに類似した化合物を含むチアゾール誘導体は、抗菌特性で知られています。 これらは、さまざまな細菌および真菌感染症に対抗するための新しい抗菌剤の開発に使用できます .
抗癌活性
一部のチアゾール化合物は、有意な抗癌特性を示しています。 これらは合成され、ヒト腫瘍細胞株に対する細胞毒性について試験でき、抗癌剤としての可能性を提供します .
抗炎症および鎮痛効果
チアゾールは、抗炎症および鎮痛活性でも知られています。 これは、私たちの化合物が疼痛を軽減し、炎症を軽減する可能性を探求できることを示唆しています .
抗結核活性
チアゾール構造を含む化合物は、結核菌に対する活性を調べるために合成および評価されています。 これは、抗結核薬の開発における可能性のある用途を示しています .
抗菌効果
チアゾールを組み込んだ化合物は、さまざまな微生物種に対する有効性を調べられており、抗菌治療における使用を示唆しています .
作用機序
Target of Action
Thiazole derivatives, which include 3-chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biochemical pathways.
Mode of Action
For instance, they can bind to the active sites of enzymes, thereby inhibiting their function . The specific interactions between 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiazole derivatives , it is likely that 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline affects multiple pathways. These could include pathways involved in inflammation, microbial infection, cancer, and neurological disorders, among others.
Pharmacokinetics
Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline.
Result of Action
Based on the known biological activities of thiazole derivatives , it can be inferred that the compound may have a range of effects, such as inhibiting the growth of microbes, reducing inflammation, or preventing the proliferation of cancer cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline. For instance, the compound’s solubility in different solvents could affect its distribution in the body and its ability to reach its targets. Additionally, factors such as pH and temperature could influence the compound’s stability and its interactions with its targets.
生化学分析
Biochemical Properties
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . For example, it can interact with enzymes involved in the synthesis of nucleic acids, leading to the inhibition of DNA and RNA synthesis. Additionally, 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline can form complexes with proteins, altering their structure and function. These interactions are primarily driven by the compound’s electrophilic nature, which allows it to form covalent bonds with nucleophilic residues in proteins and enzymes .
Cellular Effects
The effects of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in signal transduction pathways. This modulation can result in changes in gene expression, as the compound can affect transcription factors and other regulatory proteins. Furthermore, 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline has been shown to disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in the production of essential metabolites .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It can bind to the active sites of enzymes, forming covalent bonds with nucleophilic residues such as cysteine and serine. This binding inhibits the enzyme’s activity, preventing it from catalyzing its reaction. Additionally, 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline can interact with DNA and RNA, leading to changes in gene expression by affecting transcription and translation processes . These interactions can result in the upregulation or downregulation of specific genes, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical agents . The degradation products can have different biological activities, which may contribute to the observed changes in cellular function over time. Long-term exposure to 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline has been associated with alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its therapeutic potential . At higher doses, 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These effects are dose-dependent and can be attributed to the compound’s ability to interact with multiple biomolecules and disrupt normal cellular processes. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit enzymes involved in the metabolism of carbohydrates, lipids, and proteins, leading to changes in the levels of key metabolites. For example, it can inhibit glycolytic enzymes, resulting in a decrease in the production of adenosine triphosphate and other glycolytic intermediates . Additionally, 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline can affect the tricarboxylic acid cycle and oxidative phosphorylation, further impacting cellular energy production .
Transport and Distribution
The transport and distribution of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm . Once inside the cell, 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its affinity for different cell types and its ability to cross cellular barriers .
Subcellular Localization
The subcellular localization of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Additionally, 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline can localize to the mitochondria, affecting mitochondrial function and energy production . The subcellular localization of this compound is essential for its ability to exert its biological effects and modulate cellular processes.
特性
IUPAC Name |
3-chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S2/c1-6-5-14-10(13-6)15-9-7(11)3-2-4-8(9)12/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFYVGNSRILWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1416147.png)
![4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1416149.png)
![Methyl [(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B1416150.png)

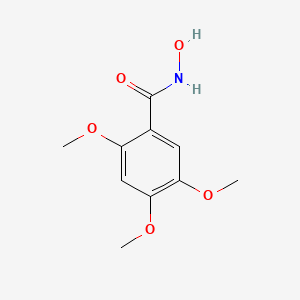

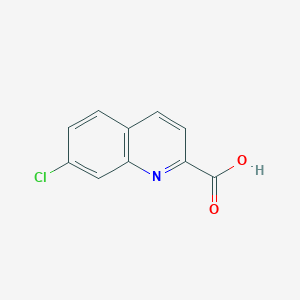
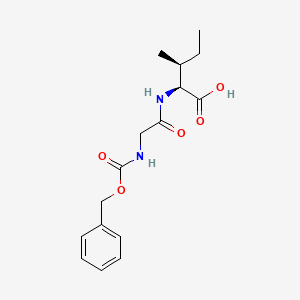

![Methyl 5-bromo-2-{[(propylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B1416163.png)
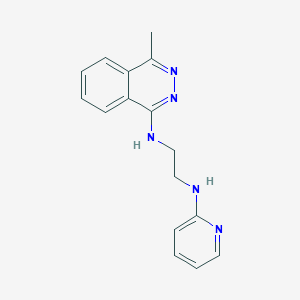
![methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1416165.png)

![5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B1416168.png)